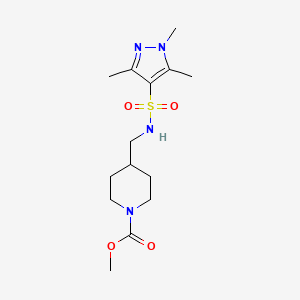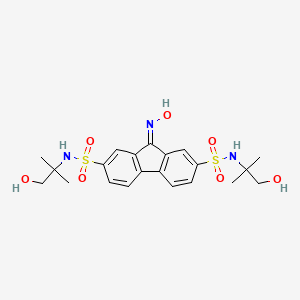
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C21H27N3O7S2 and its molecular weight is 497.58. The purity is usually 95%.
BenchChem offers high-quality N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Polyelectrolytes for Fuel Cell Applications
Research on sulfonated diamine monomers derived from fluorene, such as the study by Guo et al. (2002), has led to the development of sulfonated polyimides showing promise as polyelectrolytes for fuel cell applications. These materials display good solubility and excellent proton conductivities, comparable or superior to those of Nafion 117 under various humidity conditions, indicating their potential in enhancing fuel cell efficiency and performance (Guo et al., 2002).
Advanced Materials for Electronic Applications
The development of photosensitive poly(hydroxyimide) with high refractive indices for electronic applications, as described by Ogura et al. (2010), showcases another area where fluorene derivatives play a crucial role. These materials exhibit high sensitivity and contrast for photolithography, alongside notable physical properties such as transparency and low birefringence, suitable for advanced electronic devices (Ogura et al., 2010).
Sulfonated Block Copolymers for Fuel-Cell Applications
Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, demonstrating their utility in fuel-cell applications. These materials showed enhanced proton conductivity and mechanical properties, outperforming traditional materials in both durability and efficiency (Bae et al., 2009).
Organosoluble and Light-Colored Fluorinated Polyimides
Yang and Chiang (2004) explored the synthesis of organosoluble and light-colored fluorinated polyimides based on 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene, emphasizing the material's improved solubility and lower color intensity. These polyimides exhibit remarkable thermal stability, making them suitable for high-temperature applications where material integrity is critical (Yang & Chiang, 2004).
Fluorinated Polyimides for Improved Electrical Properties
Vora et al. (2000) synthesized a series of amorphous fluoro-polyetherimides showcasing extraordinary electrical properties and thermal stability. These polymers display reduced water absorption and dielectric constants lower than those of conventional polyimides, pointing to their applicability in electrical insulation and microelectronics (Vora et al., 2000).
Eigenschaften
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S2/c1-20(2,11-25)23-32(28,29)13-5-7-15-16-8-6-14(33(30,31)24-21(3,4)12-26)10-18(16)19(22-27)17(15)9-13/h5-10,23-27H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNNIGEMOYYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

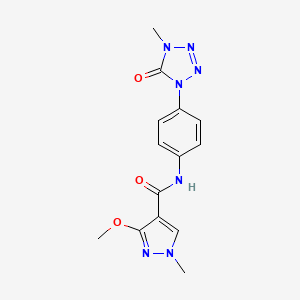
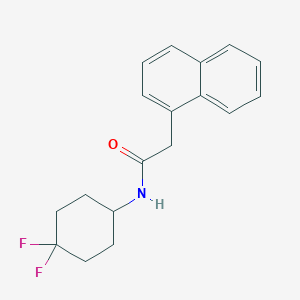
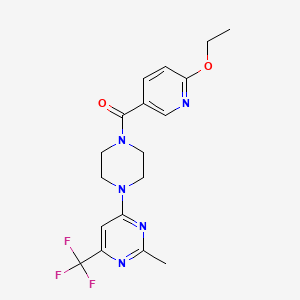
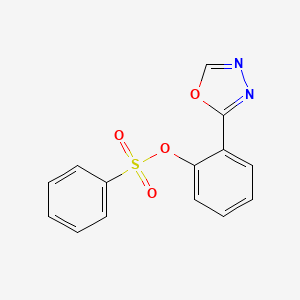
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)
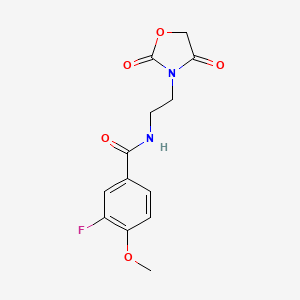
![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)
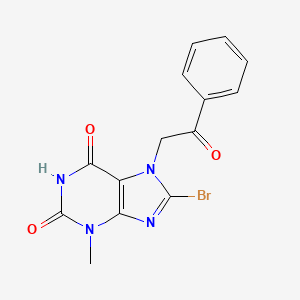
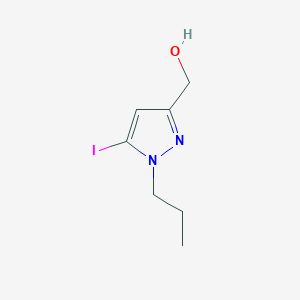
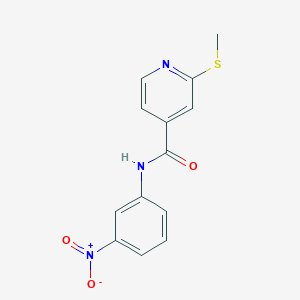
![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
